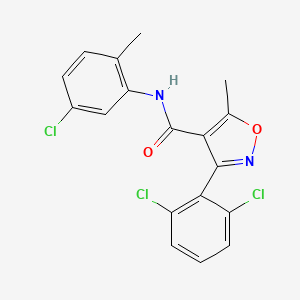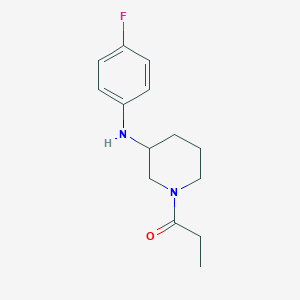
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine, also known as 4F-PPP, is a synthetic designer drug that belongs to the class of cathinones. This compound has been found to possess stimulant properties and is known to interact with the central nervous system. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased stimulation of the central nervous system. This mechanism of action is similar to that of other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. This compound has also been found to cause changes in behavior, including increased alertness, energy, and euphoria. These effects have been studied in animal models and have provided insights into the potential therapeutic applications of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-1-propionyl-3-piperidinamine in lab experiments is its ability to produce consistent and reproducible results. This compound has been widely studied and its effects on the central nervous system are well-documented. However, one limitation of using this compound in lab experiments is the potential for abuse. This compound has been found to possess stimulant properties and may be addictive in nature.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-1-propionyl-3-piperidinamine. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound may be effective in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve a deficiency in dopamine and norepinephrine. Another area of interest is the development of new analogs of this compound that possess improved pharmacological properties. These analogs may have greater selectivity for the dopamine and norepinephrine transporters, leading to fewer side effects and greater therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic designer drug that possesses stimulant properties and interacts with the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-piperidinone in the presence of propionic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using chromatography techniques to obtain the final product. This synthesis method has been widely used in the production of this compound for research purposes.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine has been used extensively in scientific research to study its effects on the central nervous system. This compound has been found to possess stimulant properties and is known to increase the levels of dopamine and norepinephrine in the brain. These effects have been studied in animal models and have provided insights into the mechanism of action of this compound.
Propiedades
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-14(18)17-9-3-4-13(10-17)16-12-7-5-11(15)6-8-12/h5-8,13,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOCGJOWJGKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
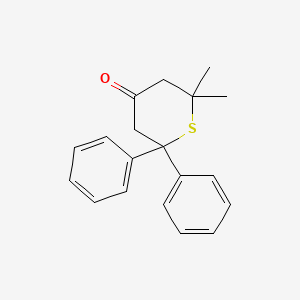
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
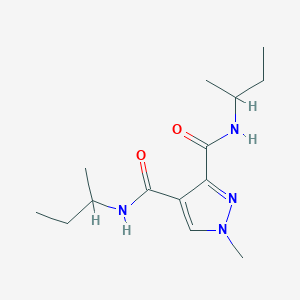
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
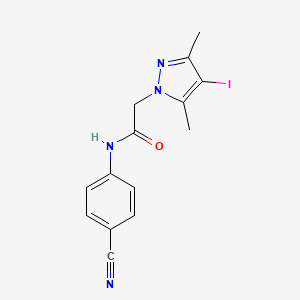
![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
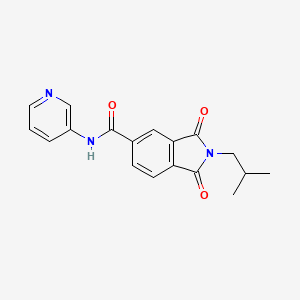
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
